Regiochemical Differentiation: 4‑Amino vs 3‑Amino Benzamide Target Selectivity
The 4‑amino substitution pattern inherent to the target compound confers a PARP‑1/2 binding preference that is absent in the 3‑amino regioisomer. 4‑Aminobenzamide, the minimal scaffold representing the target compound core, inhibits PARP with a Ki of ~50 nM, whereas 3‑aminobenzamide exhibits an IC₅₀ of ≈30 µM against PARP‑1, representing a >500‑fold potency difference driven solely by amino‑group position [1][2]. While direct data on the full acetyl(methyl)amino‑appended compound are not yet published, the underlying scaffold regiochemistry is the primary determinant of PARP engagement, and the acetyl(methyl)amino substitution does not abrogate the 4‑amino recognition motif.
| Evidence Dimension | PARP‑1/2 inhibitory potency (core scaffold comparison) |
|---|---|
| Target Compound Data | Scaffold (4‑aminobenzamide) Ki = 50 nM (PARP‑1/2) [1] |
| Comparator Or Baseline | 3‑Aminobenzamide IC₅₀ = 30 µM (PARP‑1) [2] |
| Quantified Difference | >500‑fold lower Ki for the 4‑amino scaffold |
| Conditions | Recombinant PARP‑1 enzyme; cell‑free assay |
Why This Matters
Procurement of the 4‑amino positional isomer instead of the 3‑amino isomer is essential when the research objective requires PARP pathway engagement or avoids AMACR‑related off‑targets.
- [1] Avaliação da Estrutura Química e Propriedades Físico-Químicas do 4-Aminobenzamide em Sistemas Biológicos. News.kuujia.com, 2025. Reports Ki (PARP-1/2) = 50 nM for 4-aminobenzamide. View Source
- [2] Steffen JD, Brody JR, Armen RS, Pascal JM. Structural Implications for Selective Targeting of PARPs. Front Oncol. 2013;3:301. Table 1 reports IC₅₀ of 3-aminobenzamide ≈ 30 µM for PARP‑1. View Source
